
Cbz-(S)-tert-butyl-D-Cys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-(S)-tert-butyl-D-Cys, also known as carboxybenzyl-(S)-tert-butyl-D-cysteine, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of cysteine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis. The carboxybenzyl (Cbz) group is a common protecting group that can be removed under mild conditions, making it useful in multi-step synthesis processes.
Métodos De Preparación
The synthesis of Cbz-(S)-tert-butyl-D-Cys typically involves the protection of the amino group of cysteine with the carboxybenzyl group. This can be achieved by reacting cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions are usually mild, and the product can be purified by standard techniques such as crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production of this compound in significant quantities.
Análisis De Reacciones Químicas
Cbz-(S)-tert-butyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed from oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can undergo substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Deprotection: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Aplicaciones Científicas De Investigación
Cbz-(S)-tert-butyl-D-Cys is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting group allows for selective reactions and can be removed under mild conditions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of deprotection make it suitable for use in drug synthesis.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or biotin, for use in biochemical assays and imaging studies.
Mecanismo De Acción
The mechanism of action of Cbz-(S)-tert-butyl-D-Cys primarily involves its role as a protecting group in peptide synthesis. The carboxybenzyl group protects the amino group from unwanted reactions during the synthesis process. When the protecting group is no longer needed, it can be removed by catalytic hydrogenation, releasing the free amino group for further reactions .
Comparación Con Compuestos Similares
Cbz-(S)-tert-butyl-D-Cys can be compared with other amino acid derivatives used in peptide synthesis, such as:
Boc-(S)-tert-butyl-D-Cys: Uses the tert-butoxycarbonyl (Boc) group as a protecting group. The Boc group is removed under acidic conditions, whereas the Cbz group is removed by hydrogenation.
Fmoc-(S)-tert-butyl-D-Cys: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions, typically using piperidine.
Alloc-(S)-tert-butyl-D-Cys: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Each of these compounds has its own advantages and disadvantages, depending on the specific requirements of the synthesis process. This compound is unique in its use of the carboxybenzyl group, which offers mild deprotection conditions and compatibility with a wide range of reaction conditions.
Propiedades
Fórmula molecular |
C15H21NO4S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(2S)-3-tert-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Clave InChI |
VZQPQMYTSLCEFW-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)
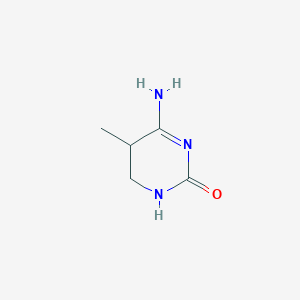
![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
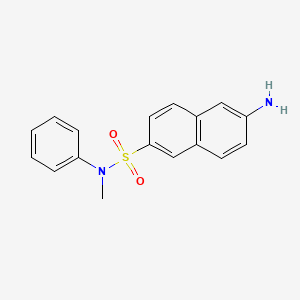
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)

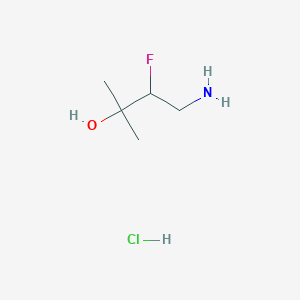
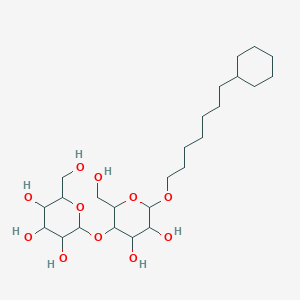
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
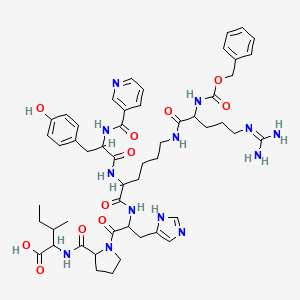
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
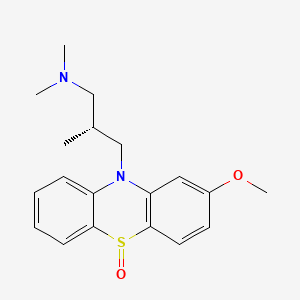
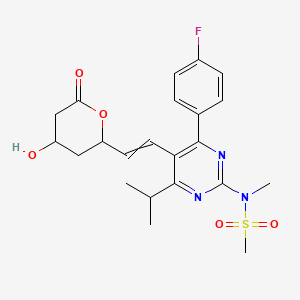
![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)
